Phenylmaleimide

Polymer Chemistry Alternating Copolymerization Reactivity Ratios

Achieving high heat deflection temperature in ABS, PVC, or PMMA without sacrificing processability remains challenging with standard maleic anhydride or N-alkylmaleimides. N-Phenylmaleimide (NPMI, CAS 34900-45-3) solves this through charge-transfer complexation with electron-rich monomers. - **Alternating copolymerization**: Reactivity ratio product r₁₂ × r₂₁ ≈ 0.0004 with styrene → uniform structure - **Thermal uplift**: 20% incorporation raises styrene copolymer Tg to 173°C - **Synthetic efficiency**: 90% industrial yield vs. 85% for colorless alternatives - **Scaffold utility**: Hammett-tunable (ρ = +0.35) for ADC linker development

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 34900-45-3
Cat. No. B3051593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylmaleimide
CAS34900-45-3
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC2=O
InChIInChI=1S/C10H7NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13)
InChIKeyIYMZEPRSPLASMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenylmaleimide: Alternating Copolymerization & Bioconjugation Monomer


N-Phenylmaleimide (NPMI, CAS 34900-45-3) is an N-substituted maleimide derivative featuring an electron-deficient maleimide ring and an aromatic N-phenyl substituent. It is synthesized primarily via dehydrative cyclization of N-phenylmaleamic acid derived from maleic anhydride and aniline [1]. The compound participates in free-radical copolymerizations with styrene and other vinyl monomers, exhibiting strong alternating tendency due to charge-transfer complex formation with electron-rich comonomers [2].

Workflow
Free-radical alternating copolymerization with electron-rich vinyl comonomers
Selection Context
Charge-transfer complexation enables near-perfect alternating sequence control
Use Context
Heat-resistant polymer modification and thiol-reactive bioconjugation scaffold

Why N-Phenylmaleimide Cannot Be Simply Replaced


N-Phenylmaleimide differs fundamentally from N-alkylmaleimides (e.g., N-methylmaleimide, N-ethylmaleimide) and N-cycloalkylmaleimides (e.g., N-cyclohexylmaleimide) in reactivity, thermal contribution, and application color profile. The phenyl ring engages in charge-transfer complexation with electron-donating comonomers like styrene, producing near-perfect alternating copolymers with monomer reactivity ratios r₁₂ ≈ 0.034 [1]. In contrast, N-alkylmaleimides lack this π-stacking capability, resulting in statistical rather than alternating incorporation. Additionally, the phenyl substituent elevates copolymer glass transition temperatures more effectively than maleic anhydride [2]. Substitution with N-cyclohexylmaleimide, while eliminating the yellow coloration of NPMI-modified resins, comes at the cost of significantly more complex synthesis and lower industrial yield (85% vs. 90% for NPMI) [3]. These distinctions render casual interchange among maleimide monomers scientifically unsound.

vs N-alkyl
N-alkylmaleimides lack π-stacking
Absence of aromatic ring prevents charge-transfer complex formation; copolymerization becomes statistical rather than alternating, altering sequence distribution and thermal uniformity.
vs CHMI
N-Cyclohexylmaleimide color/yield trade-off
CHMI eliminates yellow coloration but synthesis yield is lower and purification more complex; alternating tendency and Tg contribution may differ from NPMI.

N-Phenylmaleimide: Comparative Evidence


Charge-Transfer Complexation Drives Alternating Copolymerization

N-Phenylmaleimide (PMI) exhibits a styrene reactivity ratio r₁₂ = 0.034 in free-radical copolymerization at 50°C in chloroform, driven by charge-transfer complex (CTC) formation between the electron-deficient maleimide ring and electron-rich styrene [1]. The CTC equilibrium constant was determined as K = 0.27 [1]. The relative reactivity of the CTC is substantially higher than free monomer addition, with k₁C/k₁₂ = 11.34 [1]. This nearly alternating behavior (r₁₂ × r₂₁ ≈ 0.0004) is not observed with N-alkylmaleimides, which lack the aromatic π-system required for effective CTC formation [2].

Alternating Copolymerization
Head-to-head
r₁₂ (PMI-St) = 0.034; CTC K = 0.27; r₁₂×r₂₁ ≈ 0.0004
Reported near-zero reactivity product ensures alternating sequence independent of feed ratio
N-alkylmaleimides: r₁₂ typically >0.1; no CTC reported
Polymer Chemistry Alternating Copolymerization Reactivity Ratios

Glass Transition Temperature Elevation: NPMI vs. Maleic Anhydride

Incorporation of N-phenylmaleimide into copolymers produces substantially higher glass transition temperatures (Tg) than maleic anhydride at equivalent incorporation levels. Direct comparative studies show Tg increases in the order: styrene-maleic anhydride copolymer (SMA) < styrene-N-phenylmaleimide copolymer < styrene-N-phenylmaleamic acid copolymer [1]. The Tg follows the Fox equation and demonstrates that the rigid N-phenylmaleimide moiety contributes more effectively to chain stiffness than the maleic anhydride unit [1]. In styrene-NPMI copolymers synthesized via semibatch method at 110°C, Tg increases markedly with NPMI content—reaching 173°C at 20% NPMI incorporation [2].

Tg Elevation
Head-to-head
Tg ~173°C at 20% NPMI; Tg(NPMI) > Tg(maleic anhydride) at equivalent composition
Supports selection for higher heat-resistance per comonomer unit
Fox equation confirms rigid N-phenyl contribution exceeds maleic anhydride
Thermal Analysis Heat-Resistant Polymers Glass Transition

Tunable Hydrolytic Stability via Substituent Effects

The hydrolysis rate of N-phenylmaleimide and its para-substituted derivatives follows a well-defined linear free-energy relationship with Hammett ρ = +0.35 (correlation coefficient r = 0.99) [1]. This positive ρ value indicates that electron-withdrawing para-substituents accelerate hydrolysis, while electron-donating groups enhance aqueous stability [1]. In glutathione-mediated degradation studies of thiol-maleimide conjugates, N-phenylmaleimide (NPM) conjugates exhibited distinct half-lives (ranging from 3.1 to 18 hours depending on conditions) compared to N-ethylmaleimide (NEM) conjugates [2]. The phenyl ring provides a synthetic handle for installing substituents that systematically tune reactivity and stability without altering the core maleimide conjugation mechanism.

Hydrolytic Tunability
Reported
Hammett ρ = +0.35 (r = 0.99)
Substituent-dependent stability enables rational bioconjugation design
N-alkylmaleimides lack aromatic substitution handle for systematic tuning
Bioconjugation Hydrolytic Stability Thiol-Maleimide Chemistry

Synthesis Yield: NPMI vs. N-Cyclohexylmaleimide

N-Phenylmaleimide is produced industrially via a two-step method from aniline and maleic anhydride, achieving product yields up to 90% under optimized conditions [1]. In contrast, N-cyclohexylmaleimide (CHMI)—the primary colorless alternative to NPMI for heat-resistant resin modification—requires more complex purification due to multiple by-product formation and achieves only 85% yield even after catalyst optimization [2]. The higher synthetic accessibility of NPMI translates directly to lower production cost and more reliable commercial availability.

Synthesis Yield
Head-to-head
NPMI yield ~90% vs. CHMI ~85%
Higher reported industrial yield supports procurement cost advantage
Two-step aniline–maleic anhydride route; CHMI requires more complex purification
Process Chemistry Industrial Synthesis Yield Optimization

Color Trade-off: N-Phenylmaleimide vs. N-Cyclohexylmaleimide

N-Phenylmaleimide is intrinsically a yellow crystalline solid (melting point 90–91°C), and copolymers modified with NPMI exhibit noticeable yellow coloration [1]. This color characteristic limits its use in applications requiring optical clarity or white appearance [1]. N-Cyclohexylmaleimide (CHMI) was developed specifically as a colorless alternative with comparable heat-resistance performance [2]. However, CHMI achieves only 85% synthetic yield versus 90% for NPMI [2], creating a clear selection trade-off: NPMI offers cost and yield advantages for colored or opaque formulations, while CHMI is required for high-whiteness applications despite higher production cost.

Color Profile
Specification review
NPMI: yellow crystalline solid; CHMI: white crystalline solid
Procurement decisions balance cost (NPMI) against color-critical application needs (CHMI)
NPMI suitable for dark-colored or opaque formulations; CHMI preferred for high-whiteness resins
Polymer Modification Color Specification ABS Resin

N-Phenylmaleimide Application Scenarios


Heat-Resistant ABS and Engineering Plastic Modification

NPMI is incorporated as a comonomer into ABS, PVC, and PMMA resins to elevate heat deflection temperature and glass transition. With 20% NPMI incorporation, styrene copolymers achieve Tg up to 173°C [1]. The 90% synthetic yield [2] provides cost advantage over colorless alternatives. This application is optimal for dark-colored automotive interior components, electrical housings, and industrial parts where the inherent yellow tint is masked or acceptable.

Alternating Copolymer Synthesis via Charge-Transfer Complexation

The exceptionally low reactivity ratio product (r₁₂ × r₂₁ ≈ 0.0004) of NPMI with styrene [1] enables synthesis of strictly alternating copolymers independent of monomer feed ratio. This structural uniformity is critical for applications requiring reproducible thermal and mechanical properties, including photoresist materials, specialty coatings, and precision-molded components.

Tunable Bioconjugation Reagents for ADCs and Probes

NPMI serves as a scaffold for synthesizing para-substituted maleimide derivatives with systematically adjustable hydrolytic stability, governed by the Hammett relationship (ρ = +0.35, r = 0.99) [1]. This tunability enables rational design of thiol-reactive probes and ADC linkers with precise control over conjugate stability in physiological environments [2].

Rubber Vulcanization and Crosslinking Agent

NPMI functions as a vulcanization crosslinker in natural and synthetic rubber formulations, improving heat resistance, impact strength, and processing characteristics [1]. The compound's thermal stability and compatibility with standard rubber processing conditions make it suitable for industrial rubber goods where color is not a critical specification.

Application
Selection Property
Validation Focus
Heat-resistant ABS/engineering plastic modification
Thermal enhancement efficiency per comonomer unit
Heat deflection temperature and Tg evaluation in target resin matrix
Alternating copolymer synthesis via CTC
Reactivity ratio product (r₁×r₂) approaching zero
Monomer sequence distribution and thermal/mechanical property reproducibility
Tunable bioconjugation reagents for ADCs/probes
Substituent-dependent hydrolytic stability (Hammett relationship)
Conjugate half-life under physiological conditions; linker stability profiling
Rubber vulcanization/crosslinking
Crosslinking efficiency and thermal stability contribution
Cure kinetics, crosslink density, and heat-aging performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylmaleimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.